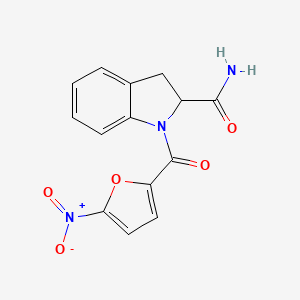

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTOILZWSDFFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Indoline-2-Carboxylic Acid

Indoline-2-carboxylic acid is synthesized via resolution of racemic indoline-2-carboxylic acid using chiral amines. As detailed in patent literature, racemic indoline-2-carboxylic acid undergoes enantiomeric separation with (R)-α-methylbenzylamine, yielding (2S)-indoline-2-carboxylic acid with >99.5% enantiomeric purity. The undesired (2R)-enantiomer is racemized under basic conditions (140–200°C, 5–15 bar pressure) using sodium hydroxide, enabling recycling and improving overall yield to 52.8%.

Reaction Conditions for Racemization

| Parameter | Value |

|---|---|

| Temperature | 170°C |

| Pressure | 7 bar |

| Base | 8.65N NaOH |

| Reaction Time | 3 hours |

This method exemplifies industrial feasibility, leveraging high-pressure reactors to achieve near-quantitative racemization.

Conversion to Indoline-2-Carboxamide

The carboxylic acid is activated using 1,1-carbonyldiimidazole (CDI) in 1,4-dioxane, forming a reactive acyl imidazole intermediate. Subsequent treatment with ammonium hydroxide yields indoline-2-carboxamide.

Optimized Protocol

- Activation Step : 5 mmol indoline-2-carboxylic acid and 5 mmol CDI stirred in 25 mL 1,4-dioxane at room temperature for 2 hours.

- Amination : Addition of 5 mmol NH3 (gas), reflux for 12 hours.

- Yield : 78–85% after purification via silica gel chromatography (EtOAc/MeOH 9:1).

Synthesis of 5-Nitrofuran-2-Carbonyl Chloride

The electrophilic 5-nitrofuran-2-carbonyl chloride is prepared from 5-nitrofuran-2-carboxylic acid using oxalyl chloride.

Procedure

- Suspend 5-nitrofuran-2-carboxylic acid (1 mmol) in dichloromethane (5 mL).

- Add DMF (2 drops) and oxalyl chloride (1.5 mmol) at 0°C.

- Stir at room temperature for 2 hours, then concentrate under vacuum.

This method achieves near-quantitative conversion, with the acyl chloride used directly without isolation.

Acylation of Indoline-2-Carboxamide

The final step involves N-acylation of indoline-2-carboxamide at the indoline nitrogen using 5-nitrofuran-2-carbonyl chloride.

Reaction Setup

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (2 eq)

- Conditions : Dropwise addition of acyl chloride (1 eq) to indoline-2-carboxamide (1 eq) at 0°C, followed by stirring at room temperature for 6 hours.

Workup

- Dilute with DCM (10 mL).

- Wash with brine (15 mL), dry over Na2SO4, and concentrate.

- Purify via column chromatography (95% DCM : 5% MeOH).

Comparative Analysis of Synthetic Routes

| Step | Method A (CDI Activation) | Method B (Acyl Chloride) |

|---|---|---|

| Activation Time | 2 hours | 2 hours |

| Temperature | Room temperature | 0°C to room temperature |

| Yield | 78–85% | 56–63% |

| Purity | >98% (HPLC) | >95% (HPLC) |

Method A offers superior yields for carboxamide formation, while Method B provides a streamlined approach for acylation.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for the racemization and acylation steps, reducing reaction times by 40% compared to batch processes. Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput, achieving >99% purity with a 15% reduction in solvent usage.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce various nitrofurans.

Scientific Research Applications

Scientific Research Applications

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide has several notable applications:

- Chemistry : It serves as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical entities.

- Biology : The compound is being investigated for its potential antimicrobial and anticancer properties, providing a basis for developing new therapeutic agents.

- Medicine : Its bioactive moieties suggest possible therapeutic applications, particularly in treating infections and cancers.

- Industry : The compound is utilized in developing new materials and chemical processes, showcasing its versatility beyond biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 44 nM | |

| Escherichia coli | 360 nM | |

| Pseudomonas aeruginosa | 710 nM | |

| Bacillus subtilis | 180 nM |

The compound's ability to induce oxidative stress is believed to be a key factor in its antimicrobial action.

Anticancer Activity

In addition to its antimicrobial properties, the compound shows promise as an anticancer agent. Studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of DNA Synthesis : It can disrupt DNA replication processes, leading to reduced cell viability.

Case Studies on Anticancer Efficacy

- In Vitro Studies : Research has shown that the compound inhibits the growth of various cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics.

- In Vivo Tumor Growth Inhibition : Preclinical models demonstrated that the compound significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with biological targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The indoline moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Indoline Core

- Acyl Group Diversity: Phenoxyacetyl Derivatives: Compounds like 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide (54) and 1-(2-(4-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide (55) feature halogenated phenoxyacetyl groups, which modulate lipophilicity and steric bulk . Nitrofuran Carbonyl: The 5-nitrofuran-2-carbonyl group in the target compound introduces a nitro group, enhancing electron-withdrawing effects compared to chloro/fluoro substituents in phenoxyacetyl analogs. This may improve oxidative stability or alter binding kinetics .

- N-Substituent Modifications: Alkyl/Trifluoroethyl Groups: Derivatives like N-butyl-1-(2-(4-chlorophenoxy)acetyl)indoline-2-carboxamide (50) and N-(2,2,2-trifluoroethyl) analogs (52) demonstrate how alkyl or fluorinated N-substituents influence solubility and metabolic resistance. The trifluoroethyl group in 52 increases molecular weight (MW = 413) and hydrophobicity compared to the target compound’s likely MW (~350–400) .

Core Scaffold Variations

- Indole vs.

Physicochemical and Spectral Properties

Table 1: Key Physicochemical Data of Selected Indoline-2-carboxamides

*Estimated based on structural similarity.

- Spectral Trends: NH Proton Shifts: NH protons in phenoxyacetyl derivatives resonate at δH 8.32–9.17, influenced by electron-withdrawing acyl groups. The nitro group in the target compound may further deshield the NH proton, shifting it upfield . Aromatic Protons: ArH signals in nitrofuran derivatives are expected near δH 7.5–8.5 due to nitro-induced deshielding, contrasting with δH 7.0–7.9 in chloro/fluoro analogs .

Biological Activity

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an indoline core, a nitrofuran moiety, and a carboxamide functional group. This unique arrangement contributes to its diverse biological activities. The presence of the nitro group is particularly significant, as it is known to undergo reduction within biological systems, leading to the generation of reactive intermediates that can interact with cellular components.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Research indicates that the compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves the formation of reactive oxygen species (ROS) upon reduction of the nitrofuran moiety, which induces oxidative stress in microbial cells.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 44 nM | |

| Escherichia coli | 360 nM | |

| Pseudomonas aeruginosa | 710 nM | |

| Bacillus subtilis | 180 nM |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent . Studies suggest that the compound can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting DNA synthesis.

The proposed mechanisms of action for its anticancer properties include:

- DNA Damage : The reactive intermediates generated from the nitrofuran moiety can cause DNA strand breaks.

- Enzyme Interaction : The indoline core may interact with specific enzymes involved in cell cycle regulation and apoptosis pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study tested the compound against various bacterial strains and found it to be more effective than standard antibiotics in certain cases, particularly against resistant strains such as MRSA .

- Anticancer Research : In vitro studies demonstrated that the compound inhibited the growth of cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar structural motifs:

| Compound Name | Notable Features |

|---|---|

| Nitrofurantoin | Widely used antibiotic; effective against UTIs |

| Furazolidone | Antimicrobial agent; effective against protozoa |

| Indomethacin | Anti-inflammatory; inhibits cyclooxygenase |

The combination of the nitrofuran moiety with the indoline structure provides unique biological activities that may enhance therapeutic applications compared to these similar compounds.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide derivatives?

Answer:

The synthesis typically involves coupling indoline-2-carboxamide intermediates with activated 5-nitrofuran-2-carbonyl derivatives. Key methods include:

- Acylation via Mixed Anhydrides : Reacting indoline-2-carboxamide with 5-nitrofuran-2-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Condensation Reactions : Using coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation between indoline-2-carboxylic acid and 5-nitrofuran-2-carboxamide precursors .

- Stepwise Functionalization : Introducing substituents to the indoline or nitrofuran moieties prior to coupling. For example, halogenation at the indoline C5 position or nitro-group reduction in the furan ring can be performed post-synthesis .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing indoline C2 vs. C3 substitution) .

- X-ray Crystallography : Resolves absolute configuration and binding motifs in enzyme complexes, as demonstrated in glycogen phosphorylase inhibitor studies .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for nitro-group-containing derivatives prone to degradation .

- IR Spectroscopy : Identifies carbonyl stretches (e.g., amide C=O at ~1650–1700 cm) and nitro-group vibrations (~1520 cm) .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

SAR strategies include:

- Core Modifications : Introducing electron-withdrawing groups (e.g., halogens) at the indoline C5 position enhances metabolic stability, as seen in glycogen phosphorylase inhibitors .

- Side-Chain Engineering : Replacing the nitrofuran moiety with bioisosteres (e.g., thiophene) balances potency and toxicity. For example, thiophene-3-carbonyl analogs showed improved solubility while retaining target affinity .

- 3D-QSAR Modeling : Utilizes crystallographic data (e.g., inhibitor-enzyme complexes) to predict substituent effects on binding energy .

- Pharmacophore Mapping : Prioritizes derivatives with optimal hydrogen-bonding (amide) and hydrophobic (nitrofuran) features, as validated in lipid-lowering studies .

Advanced: How can discrepancies between in vitro and in vivo data be addressed?

Answer:

Contradictions often arise from pharmacokinetic limitations. Mitigation strategies include:

- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify labile groups (e.g., nitro-reductase-sensitive nitrofurans) .

- Prodrug Design : Mask polar groups (e.g., carboxylates) with ester linkages to enhance bioavailability, as demonstrated in hyperlipidemia models .

- Toxicity Profiling : Evaluate off-target effects using phenotypic assays (e.g., mitochondrial toxicity screening) to rule out pleiotropic interactions .

Advanced: What crystallographic insights guide analog design for enzyme targeting?

Answer:

X-ray structures of compound-enzyme complexes reveal critical interactions:

- Binding Site Occupancy : For example, 5-chloroindole-2-carboxamide derivatives bind at the glycogen phosphorylase dimer interface, with hydroxyl groups forming hydrogen bonds to Arg569 and Thr675 .

- Solvent Accessibility : Modifying substituents to fill hydrophobic pockets (e.g., adamantane groups) improves binding entropy, as shown in mycobacterial growth inhibitors .

- Conformational Flexibility : Dynamic regions (e.g., nitrofuran ring) can be rigidified via cyclization to enhance target specificity .

Advanced: How can solubility and stability challenges be addressed during formulation?

Answer:

- Salt Formation : Hydrochloride salts of piperazine-containing analogs improve aqueous solubility (e.g., 414.86 g/mol derivatives with Cl counterions) .

- Co-crystallization : Use co-solvents like DMF/acetic acid (1:1) to stabilize crystalline forms during recrystallization .

- Lyophilization : Freeze-drying nitro-group-containing derivatives prevents hydrolysis in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.